2-(Morpholin-2-yl)quinoline-4-carboxamide hydrochloride
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Overview
Description
2-(Morpholin-2-yl)quinoline-4-carboxamide hydrochloride is a chemical compound with the molecular formula C14H16ClN3O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development, particularly in the fields of medicinal and pharmaceutical chemistry .
Preparation Methods
The synthesis of 2-(Morpholin-2-yl)quinoline-4-carboxamide hydrochloride involves several steps. One common method includes the reaction of quinoline-4-carboxylic acid with morpholine in the presence of a coupling agent. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Chemical Reactions Analysis
2-(Morpholin-2-yl)quinoline-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
2-(Morpholin-2-yl)quinoline-4-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing
Mechanism of Action
The mechanism of action of 2-(Morpholin-2-yl)quinoline-4-carboxamide hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, quinoline derivatives are known to inhibit the biosynthesis of leukotrienes, which are involved in inflammatory responses .
Comparison with Similar Compounds
2-(Morpholin-2-yl)quinoline-4-carboxamide hydrochloride can be compared with other quinoline derivatives, such as:
Quinoline-4-carboxylic acid: A precursor in the synthesis of various quinoline derivatives.
2-Morpholin-2-yl-quinoline-4-carboxylic acidamide: A similar compound with slight structural differences, leading to variations in biological activity.
4-Hydroxyquinoline: Another quinoline derivative with distinct chemical properties and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound in research and development .
Properties
Molecular Formula |
C14H16ClN3O2 |
---|---|
Molecular Weight |
293.75 g/mol |
IUPAC Name |
2-morpholin-2-ylquinoline-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H15N3O2.ClH/c15-14(18)10-7-12(13-8-16-5-6-19-13)17-11-4-2-1-3-9(10)11;/h1-4,7,13,16H,5-6,8H2,(H2,15,18);1H |
InChI Key |
YGCJALWURFIHQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=NC3=CC=CC=C3C(=C2)C(=O)N.Cl |
Origin of Product |
United States |
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